4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-BENZYL-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyl group, a morpholine ring, and a nitro group attached to a pyrimidine core. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of nitric acid and sulfuric acid.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Incorporation of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N4-BENZYL-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl chloride and a suitable base.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N4-BENZYL-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-BENZYL-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N4-BENZYL-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the nitro group, in particular, contribute to its potential biological activities and make it a valuable compound for scientific research.
Properties
CAS No. |
586983-47-3 |
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Molecular Formula |
C17H23N7O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H23N7O3/c18-15-14(24(25)26)16(20-12-13-4-2-1-3-5-13)22-17(21-15)19-6-7-23-8-10-27-11-9-23/h1-5H,6-12H2,(H4,18,19,20,21,22) |
InChI Key |
VVJFWXZNIWIOGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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